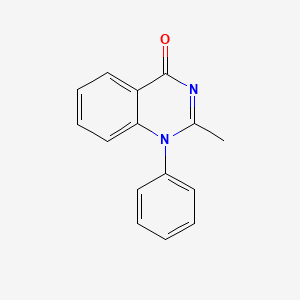

2-Methyl-1-phenylquinazolin-4(1H)-one

Description

Properties

CAS No. |

1086-20-0 |

|---|---|

Molecular Formula |

C15H12N2O |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

2-methyl-1-phenylquinazolin-4-one |

InChI |

InChI=1S/C15H12N2O/c1-11-16-15(18)13-9-5-6-10-14(13)17(11)12-7-3-2-4-8-12/h2-10H,1H3 |

InChI Key |

NPCIHXYFYLNOMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=O)C2=CC=CC=C2N1C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Quinazolinone Core

The formation of the quinazolinone ring system is a well-explored area of organic synthesis, with numerous methods developed to achieve this bicyclic heterocyclic structure. These strategies often involve the cyclization of appropriately substituted benzene (B151609) derivatives.

Established Synthetic Pathways to 2-Methyl-1-phenylquinazolin-4(1H)-one

While a definitive, single "established" pathway for this compound is not extensively detailed in the literature as a standalone topic, its synthesis can be reliably achieved through the cyclization of N-phenyl-2-aminobenzamide with a source of a methyl group at the 2-position. A common and effective method involves the reaction of N-phenyl-2-aminobenzamide with acetic anhydride (B1165640). This reaction proceeds through an initial acylation of the amino group, followed by a cyclization-dehydration cascade to furnish the final quinazolinone product.

Another established approach involves the reaction of 2-amino-N-phenylbenzamide with acetyl chloride. Similar to the acetic anhydride method, this reaction introduces the acetyl group that will form the 2-methyl substituent and part of the pyrimidinone ring, followed by intramolecular cyclization.

These classical methods are valued for their reliability and the ready availability of the starting materials.

Reported Methods for Related Quinazolinone Ring Systems

The synthesis of the broader family of quinazolinone ring systems has been extensively investigated, providing a rich tapestry of chemical transformations that can often be adapted for the synthesis of specific derivatives like this compound.

Cyclocondensation reactions are a fundamental and widely employed strategy for the synthesis of quinazolinones. researchgate.net These reactions typically involve the condensation of a 2-aminobenzoic acid derivative with a suitable one-carbon or multi-carbon synthon, followed by cyclization. A prevalent method is the reaction of anthranilic acid or its derivatives with amides, orthoesters, or aldehydes. researchgate.netrsc.org

For instance, the reaction of anthranilic acid with formamide (B127407) or its derivatives can lead to the formation of the quinazolinone core. To introduce a methyl group at the 2-position, N-acetylanthranilic acid (from the reaction of anthranilic acid and acetic anhydride) can be reacted with an amine. tandfonline.com The use of microwave assistance has been shown to accelerate these reactions. researchgate.net

The following table summarizes some common starting materials and reagents used in cyclocondensation approaches to quinazolinones.

| Starting Material | Reagent(s) | Product Type | Reference(s) |

| Anthranilic Acid | Formic Acid, Aniline (B41778) | 3-Aryl-quinazolin-4(3H)-one | researchgate.net |

| Anthranilic Acid | Orthoesters, Amines | 3-Substituted-quinazolin-4(3H)-ones | researchgate.net |

| 2-Aminobenzamide (B116534) | Aldehydes | 2-Substituted-2,3-dihydroquinazolin-4(1H)-ones | rsc.org |

| 2-Aminobenzamide | Acetic Anhydride | 2-Methyl-4H-3,1-benzoxazin-4-one (intermediate) | ijbpsa.com |

One-pot multi-component reactions (MCRs) have emerged as a powerful and efficient tool for the synthesis of complex molecules like quinazolinones from simple starting materials in a single synthetic operation. nih.govresearchgate.netresearchgate.net These reactions offer advantages in terms of atom economy, reduced waste, and simplified purification procedures.

A common MCR for quinazolinone synthesis involves the reaction of an isatoic anhydride, an amine, and an aldehyde or orthoester. researchgate.net This three-component reaction allows for the introduction of diversity at positions 2 and 3 of the quinazolinone ring. For example, the reaction of isatoic anhydride, aniline, and trimethyl orthoacetate could theoretically yield this compound. Another approach utilizes arenediazonium salts, nitriles, and bifunctional aniline derivatives in a domino three-component assembly to produce diversely substituted quinazolin-4(3H)-ones. acs.orgacs.org

The Ugi four-component reaction (Ugi-4CR) has also been adapted for the synthesis of polycyclic quinazolinones, showcasing the power of MCRs in building molecular complexity. nih.gov

The use of catalysts has significantly advanced the synthesis of quinazolinones, enabling milder reaction conditions, higher yields, and greater functional group tolerance. rsc.org Both metal-based and organocatalysts have been successfully employed.

Transition metal catalysts, particularly those based on copper, palladium, and iron, have been widely used. rsc.orgacs.orgmdpi.comnih.gov Copper catalysts, for example, can facilitate the cyclocondensation of 2-aminobenzamides with aldehydes. acs.org Palladium-catalyzed reactions have been developed for the coupling of 2-aminobenzamides with aryl halides and isocyanides. rsc.org Iron-catalyzed three-component reactions of 1H-indazole-3-amines, aldehydes, and 1,3-diketones have also been reported for the synthesis of related fused quinazoline (B50416) systems. nih.gov

Organocatalytic approaches, which avoid the use of potentially toxic and expensive metals, have also gained prominence. frontiersin.org Acids like p-toluenesulfonic acid and trifluoroacetic acid can catalyze the cyclization of 2-aminobenzamides with aldehydes. frontiersin.orgorganic-chemistry.org Bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have also been used to promote the synthesis of quinazolinones. frontiersin.org

The table below provides an overview of different catalytic systems used in quinazolinone synthesis.

| Catalyst Type | Catalyst Example(s) | Reaction Type | Reference(s) |

| Metal Catalyst | Copper(I) iodide (CuI), Copper(II) acetate (B1210297) (Cu(OAc)₂) | Cyclocondensation, C-N coupling | rsc.orgacs.org |

| Metal Catalyst | Palladium(II) acetate (Pd(OAc)₂), Palladium(II) chloride (PdCl₂) | Cross-coupling/Cyclization | rsc.org |

| Metal Catalyst | Iron(III) fluoride (B91410) (FeF₃), Iron(II) bromide (FeBr₂) | Multi-component reactions | nih.gov |

| Organocatalyst | p-Toluenesulfonic acid (p-TSA), Trifluoroacetic acid (TFA) | Oxidative cyclization | frontiersin.orgorganic-chemistry.org |

| Organocatalyst | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Oxidative cyclization | frontiersin.org |

Novel Synthetic Approaches for this compound and its Analogs

Recent research has focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of quinazolinones. These novel approaches often involve innovative reaction pathways and the use of unconventional starting materials or reaction conditions.

One such approach is the base-promoted SNAr reaction of ortho-fluorobenzamides with amides, followed by cyclization. nih.gov This method provides a transition-metal-free route to 2,3-disubstituted quinazolin-4-ones. For the synthesis of a 2-methyl analog, acetamide (B32628) could be used as the amide component.

The use of deep eutectic solvents (DES) as a green reaction medium has been explored for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.com This method involves a two-step reaction, starting with the synthesis of a benzoxazinone (B8607429) intermediate, followed by reaction with an amine in the DES.

Furthermore, ultrasound-assisted synthesis has been reported as a rapid and efficient method for the condensation cyclization of o-aminobenzamides and aldehydes to form quinazolinones under ambient conditions without the need for a metal catalyst. rsc.org This technique can significantly reduce reaction times.

The development of novel multi-component reactions continues to be an active area of research. For instance, a one-pot, three-component reaction for the synthesis of 3,4-dihydroquinazolines and quinazolin-4(3H)-ones from arenediazonium salts, nitriles, and bifunctional anilines has been recently reported. acs.orgacs.org These emerging strategies offer promising avenues for the efficient and diverse synthesis of this compound and its analogs.

Green and Sustainable Synthetic Route Development

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinazolinone derivatives to minimize environmental impact. A notable development is the use of deep eutectic solvents (DESs) as environmentally benign media and catalysts. nih.govrsc.org One such approach involves a two-step synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.comtandfonline.com This method first involves the conventional synthesis of a 2-methyl-4H-3,1-benzoxazin-4-one intermediate from anthranilic acid and acetic anhydride. tandfonline.comorientjchem.org The subsequent reaction of the benzoxazinone intermediate with various amines is carried out in a choline (B1196258) chloride:urea (B33335) (ChCl:urea) deep eutectic solvent. tandfonline.comtandfonline.com

The ChCl:urea DES is prepared by heating a mixture of choline chloride and urea until a clear, homogeneous liquid is formed. tandfonline.com The reaction between the benzoxazinone and an amine is then conducted by stirring the reactants in the DES at a moderate temperature, typically around 80°C. tandfonline.com This method avoids the use of volatile and often toxic organic solvents. tandfonline.com The DES in this reaction is believed to function as both the solvent and a catalyst; it facilitates the reaction through hydrogen bonding, which stabilizes the intermediate formed during the nucleophilic attack of the amine on the benzoxazinone ring, leading to ring opening and subsequent cyclization to the final quinazolinone product. tandfonline.com This greener strategy has been successfully utilized to synthesize a variety of 2-methyl-3-substituted quinazolinones in good to excellent yields. rsc.org

A comparative overview of conventional versus DES-mediated synthesis is presented in Table 1.

| Feature | Conventional Synthesis | DES-Mediated Synthesis |

| Solvent | Volatile organic solvents (e.g., ethanol) | Deep eutectic solvents (e.g., Choline chloride:urea) tandfonline.com |

| Catalyst | Often requires base catalysts (e.g., triethylamine) nih.gov | DES acts as both solvent and catalyst nih.govtandfonline.com |

| Temperature | Often requires higher temperatures nih.gov | Moderate temperatures (e.g., 80°C) tandfonline.com |

| Environmental Impact | Higher, due to use of volatile organic compounds tandfonline.com | Lower, considered a "green" method nih.govtandfonline.comtandfonline.com |

| Work-up | Typically involves extraction and chromatography | Simple precipitation with water tandfonline.com |

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netfrontiersin.org The synthesis of quinazolinone derivatives, including 2-methyl substituted analogs, has significantly benefited from this technology. researchgate.netnih.gov

One efficient microwave-assisted method involves the iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water or DMF. sci-hub.cat For the synthesis of 2-methylquinazolin-4(3H)-one, 2-iodobenzoic acid can be reacted with acetamidine (B91507) hydrochloride under microwave irradiation. sci-hub.cat This method is noted for its rapidity and efficiency, providing the desired product in high yield (81%) within minutes. sci-hub.cat

Another microwave-assisted approach is the three-component cyclocondensation of anthranilic acid, an orthoester, and an amine in a one-pot reaction. tandfonline.comtandfonline.com This method is particularly useful for synthesizing 3-substituted-quinazolin-4(3H)-ones and has been shown to be more efficient than using DES for this specific class of compounds. tandfonline.com Antimony(III) chloride (SbCl₃) has also been effectively used as a catalyst (1 mol%) for the condensation of anthranilamide with various aldehydes under solvent-free microwave irradiation, affording quinazolin-4(3H)-one derivatives in good to excellent yields. scispace.com These processes highlight the advantages of microwave assistance, such as simplicity, mild reaction conditions, and high product yields. scispace.com

The following table summarizes the advantages of microwave-assisted synthesis over conventional heating for quinazolinone production.

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours to days researchgate.net | Minutes researchgate.netsci-hub.catscispace.com |

| Yield | Moderate to good researchgate.net | Good to excellent researchgate.netscispace.com |

| Energy Efficiency | Lower | Higher |

| By-products | More likely | Often cleaner reactions with fewer by-products frontiersin.org |

Metal-Free Catalytic Methods

To further enhance the sustainability of quinazolinone synthesis, metal-free catalytic methods have been developed. These approaches avoid the use of potentially toxic and expensive transition metal catalysts. rsc.orgbohrium.com

An efficient, metal-free protocol involves the synthesis of quinazolin-4(3H)-ones from o-aminobenzamide and styrenes via an oxidative olefin bond cleavage. mdpi.com This reaction is carried out in DMSO with p-toluenesulfonic acid (p-TsOH) as an additive, where an in-situ generated aldehyde from the styrene (B11656) undergoes condensation and cyclization. mdpi.com Another notable metal-free approach is the iodine-catalyzed reaction of o-aminobenzamide with alkynes or alkenes. mdpi.com

Furthermore, a one-pot intermolecular annulation reaction of o-aminobenzamides and thiols provides a transition-metal-free and external-oxidant-free route to 2-aryl (heteroaryl) quinazolin-4(3H)-ones. rsc.org In this process, the thiol substrate is believed to promote the dehydroaromatization step. rsc.org The synthesis of 2-substituted quinazolin-4(3H)-ones has also been achieved through the condensation of 2-aminobenzamide with various aldehydes in dimethyl sulfoxide (B87167) (DMSO) without any added catalyst. acs.org These methods are valued for their operational simplicity and tolerance of a good range of functional groups. rsc.orgmdpi.com

Click Chemistry Approaches for Derivatization

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for the derivatization of complex molecules due to its high efficiency, selectivity, and mild reaction conditions. researchgate.net This methodology has been applied to the quinazolinone scaffold to create novel hybrid molecules.

One such application involves the synthesis of new triazole-quinazolinone products. orgchemres.org The process begins with the synthesis of propargyl ether-containing 2,3-dihydroquinazolin-4(1H)-ones. orgchemres.org These alkyne-functionalized quinazolinones are then reacted with sodium azide (B81097) in the presence of a copper(I) catalyst, such as copper(I) iodide, to yield the corresponding 1,2,3-triazole-linked quinazolinone derivatives. orgchemres.org This approach allows for the modular assembly of complex structures by linking the quinazolinone core to other molecular fragments through a stable triazole linker. orgchemres.org Another oxidant-free synthesis of phenolic quinazolin-4(3H)-ones has been achieved using a CuAAC/ring cleavage reaction strategy, involving 2-aminobenzamides, sulfonyl azides, and terminal alkynes. nih.gov

Derivatization and Structural Modification of this compound Analogs

The derivatization of the quinazolinone ring is a key strategy for modulating its biological activity. nih.govomicsonline.org Modifications at various positions of the scaffold can significantly alter the compound's physicochemical properties and its interaction with biological targets. nih.gov

Strategies for Substitutions at the Quinazolinone Ring System (e.g., Positions 2, 3, 4, 6, 8)

Structure-activity relationship studies have shown that substitutions at positions 2 and 3 of the quinazolinone ring are particularly important for biological activity. nih.gov Additionally, the presence of halogen atoms at positions 6 and 8 can enhance properties like antimicrobial activity. nih.gov

Position 2: The methyl group at position 2 is a common starting point for derivatization. It can be functionalized, for example, by condensation with aldehydes to form styryl derivatives. scirp.org Alternatively, the 2-position can be varied by starting the synthesis with different precursors. For instance, using different aldehydes in condensation reactions with 2-aminobenzamide allows for the introduction of a wide range of aryl and alkyl substituents at this position. acs.orgnih.gov Studies have explored incorporating substituted phenyl or naphthyl rings at position 2 to optimize biological activity. mdpi.com

Position 3: The N-3 position is frequently substituted to explore new derivatives. A common method involves the reaction of a 2-methyl-4H-3,1-benzoxazin-4-one intermediate with a diverse range of primary amines or other amino-containing moieties. orientjchem.org This allows for the introduction of various alkyl, aryl, and heteroaryl groups. A substituted aromatic ring at this position is often considered essential for certain biological activities. nih.gov

Position 4: While the 4-oxo group is characteristic of this class of compounds, it can undergo lactam-lactim tautomerism, allowing for O-alkylation to introduce substituents at this position. nih.gov Furthermore, the carbonyl can be converted to a 4-chloro group using reagents like phosphorus oxychloride, which then serves as a versatile intermediate for introducing nucleophiles, such as amines or hydrazines. scirp.org

Positions 6 and 8: The benzene ring portion of the scaffold can be substituted, often starting from appropriately substituted anthranilic acids. Halogenation, particularly at positions 6 and 8, has been shown to be a beneficial modification for improving the biological profile of quinazolinone derivatives. nih.gov

Introduction of Heterocyclic Moieties onto the Quinazolinone Scaffold

Incorporating other heterocyclic rings onto the quinazolinone scaffold is a widely used strategy to generate novel chemical entities with enhanced or new biological activities. omicsonline.orgscirp.org These moieties are most commonly introduced at the N-3 position.

A general and effective method for this is the reaction of 2-methyl-4H-3,1-benzoxazin-4-one with various amino-heterocycles. omicsonline.org This has led to the synthesis of compounds like 2-methyl-3-(1',3',4'-thiadiazol-2-yl)-4-(3H)-quinazolinones. omicsonline.org

Furthermore, the 2-methyl group can be modified to act as a handle for attaching heterocyclic systems. For example, after conversion to a 2-(4-chlorostyryl) derivative and subsequent transformation of the 4-oxo group to a 4-hydrazino group, a variety of fused heterocyclic systems can be constructed. scirp.org Through such strategies, a diverse array of heterocyclic systems—including quinolino, pyrrolo, imidazo, triazino, tetrazino, and azetidinyl moieties—have been successfully fused or attached to the quinazolinone core, leading to compounds with significant biological potential. scirp.org

Alkylation and Acylation Strategies

The scaffold of this compound possesses a key reactive site at the N3 position, making it a prime candidate for functionalization through alkylation and acylation. These strategies are fundamental for introducing molecular diversity and modulating the compound's chemical properties.

Alkylation reactions on the quinazolinone core predominantly occur at the N3 position due to the nucleophilicity of the nitrogen atom within the lactam function. Optimization of reaction conditions can lead to highly regioselective N-alkylation, providing exclusive access to the N3-alkylated isomer. rsc.orgdndi.org A common method involves treating the quinazolinone with an alkyl halide in the presence of a base.

One notable synthetic route involves the condensation of anthranilamides with orthoamides, such as dimethylacetamide dimethylacetal, which can directly yield 2,3-disubstituted quinazolin-4-ones like 2,3-dimethylquinazolin-4-ones. rsc.orgnorthampton.ac.uk In these reactions, the O-alkyl group of the orthoamide serves as the source for the N3-alkyl group. rsc.orgnorthampton.ac.uk The choice of the alkylating agent and reaction conditions, including solvent and temperature, can significantly influence the reaction's outcome. For instance, studies on the related 2-phenylquinazoline-4-thione have shown that its anion exhibits ambident character, with alkylation occurring at either the N3 or S4 positions depending on the "hardness" or "softness" of the alkylating agent and the polarity of the solvent.

While less commonly detailed for this specific derivative, acylation represents another key strategy for functionalizing the N3 position. This reaction would typically involve treating the quinazolinone with an acylating agent, such as an acyl chloride or anhydride, in the presence of a suitable base. This introduces an acyl group, further diversifying the molecular structure for various applications.

Table 1: Examples of N3-Alkylation on the Quinazolinone Core

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Anthranilamide | Dimethylacetamide dimethylacetal | 2,3-Dimethylquinazolin-4-one | rsc.orgnorthampton.ac.uk |

| 2-Chloro-4(3H)-quinazolinone | Methyl bromoacetate | N3-alkylated isomer | rsc.org |

Formation of Chalcone and Thiazolyl-ylidene Derivatives

The methyl group at the C2 position of this compound is an active site that can participate in condensation and coupling reactions to form more complex, conjugated systems, such as chalcones and related ylidene derivatives.

Chalcone Formation: A modern and efficient method for synthesizing chalcone-type structures from 2-methyl-3-arylquinazolin-4(3H)-ones involves an iodine-promoted oxidative cross-coupling reaction with methyl ketones. rsc.org This methodology facilitates the construction of highly conjugated (E)-2-(3-oxo-3-phenylprop-1-en-1-yl)-3-phenylquinazolin-4(3H)-one derivatives under mild conditions with high selectivity and yields. rsc.org The proposed mechanism for this transformation involves the initial formation of phenylglyoxal (B86788) from the methyl ketone, which then undergoes a condensation reaction with the C2-methyl group of the quinazolinone. rsc.org This approach provides a streamlined and sustainable alternative to traditional synthetic methods. rsc.org

Ylidene Derivative Formation: The C2-methyl group can also be activated to undergo condensation reactions with various aldehydes to form styryl and other ylidene derivatives. The synthesis of 2-(4-chlorostyryl)quinazoline derivatives has been reported, demonstrating the viability of this transformation. scirp.orgscirp.org This reaction typically involves heating the 2-methylquinazolinone with a substituted aromatic aldehyde in the presence of a catalyst.

This synthetic principle can be extended to the formation of thiazolyl-ylidene derivatives . By substituting an aromatic aldehyde with a thiazole (B1198619) carboxaldehyde, a Knoevenagel-type condensation can be envisioned. nih.govwikipedia.org This reaction involves the nucleophilic addition of the carbanion generated from the active methyl group to the aldehyde's carbonyl group, followed by dehydration to yield the α,β-unsaturated ylidene product. This creates a direct, conjugated linkage between the quinazolinone scaffold and a thiazole moiety.

Table 2: Synthesis of Chalcone and Ylidene Derivatives

| Starting Material | Reagent(s) | Product Type | Methodology | Reference |

|---|---|---|---|---|

| 2-Methyl-3-arylquinazolin-4(3H)-one | Methyl ketone, Iodine, DMSO | Chalcone derivative | Oxidative cross-coupling | rsc.org |

| 2-Methylquinazolin-4(3H)-one | 4-Chlorobenzaldehyde | Styryl derivative | Condensation | scirp.orgscirp.org |

| This compound | Thiazole carboxaldehyde (proposed) | Thiazolyl-ylidene derivative | Knoevenagel-type condensation | nih.govwikipedia.org |

Spectroscopic and Advanced Analytical Characterization Techniques in Quinazolinone Research

Utility of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Methyl-1-phenylquinazolin-4(1H)-one, providing detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

In the ¹H NMR spectrum, the protons of the quinazolinone core and the phenyl substituent exhibit characteristic chemical shifts. The methyl group protons at the C2 position typically appear as a sharp singlet in the upfield region. The aromatic protons on the fused benzene (B151609) ring and the N-phenyl substituent resonate in the downfield region, often displaying complex splitting patterns (doublets, triplets, multiplets) due to spin-spin coupling with adjacent protons. The specific chemical shifts and coupling constants (J values) are critical for assigning each proton to its exact position within the molecular structure.

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon (C=O) at the C4 position is characteristically observed at a significant downfield shift. The spectrum also distinguishes between the quaternary carbons and the carbons bearing hydrogen atoms, further confirming the connectivity of the molecule.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~2.23 | Singlet | CH₃ (Methyl protons at C2) |

| ~7.29 - 7.60 | Multiplet | Aromatic protons (N-phenyl group) |

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~25.2 | CH₃ (Methyl carbon at C2) |

| ~114.5 - 140.4 | Aromatic Carbons |

| ~154.6 | C2 Carbon |

Application of Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis. For this compound, techniques such as High-Resolution Mass Spectrometry (HRMS) provide a precise mass measurement.

The mass spectrum of the compound typically shows a prominent molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺), which corresponds to its molecular weight. The exact mass measurement from HRMS allows for the determination of the molecular formula with high confidence. The fragmentation pattern observed in the mass spectrum provides additional structural confirmation, showing characteristic losses of fragments such as the methyl or phenyl groups, which helps to piece together the molecular structure.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion [m/z] | Formula | Note |

|---|---|---|---|

| HRMS | Calculated for C₁₅H₁₂N₂O | 236.09496 | Molecular Ion |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of specific bonds within its structure.

A strong absorption band is typically observed for the carbonyl (C=O) stretching vibration of the amide group in the quinazolinone ring. The spectrum also shows characteristic peaks for C-H stretching vibrations from the aromatic rings and the methyl group. The C=N stretching vibration of the quinazoline (B50416) ring and the C=C stretching vibrations within the aromatic systems also give rise to distinct bands. The collection of these absorption frequencies provides a molecular fingerprint, confirming the presence of the key functional groups that define the compound's structure.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3040 | C-H Stretching | Aromatic |

| ~2919 | C-H Stretching | Aliphatic (Methyl) |

| ~1690 | C=O Stretching | Amide (Quinazolinone) |

| ~1620 | C=C Stretching | Aromatic |

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. This analysis provides an empirical formula for the molecule, which can be compared with the theoretical composition calculated from the proposed molecular formula.

For a pure sample of this compound (C₁₅H₁₂N₂O), the experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated theoretical values. This agreement serves as a crucial verification of the compound's purity and elemental composition, complementing the structural data obtained from spectroscopic methods.

Table 5: Elemental Analysis Data for this compound

| Element | Theoretical % | Found % |

|---|---|---|

| Carbon (C) | 76.25 | ~76.22 |

| Hydrogen (H) | 5.12 | ~5.15 |

Computational and Theoretical Studies

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are pivotal in rational drug design, offering insights into the binding affinities and interaction patterns of ligands with their macromolecular targets. For the quinazolinone class of compounds, these studies have been instrumental in identifying potential therapeutic targets and optimizing lead compounds.

Ligand-Protein Interaction Analysis

Docking studies on quinazolinone derivatives have revealed key interactions with various biological targets. For instance, in the context of cancer therapy, derivatives of 1-methyl 2,3-dihydro quinazolin-4(1H)-one were docked into the active sites of P38 alpha mitogen-activated protein kinase and activin receptor-like kinase 2 (ACVR1/ALK2). The analysis of these interactions helps in understanding the structural requirements for potent inhibition. ijlpr.com

Similarly, in the pursuit of novel antiepileptic agents, in-silico modeling of 2-(methyl/phenyl)-3-(4-(5-substituted-1,3,4-oxadiazol-2-yl)phenyl) quinazolin-4(3H)-ones identified the N-methyl-d-aspartate (NMDA) receptor as a potential drug target. nih.gov The docking of these compounds into the NMDA receptor provided valuable information on the ligand-protein interactions that could be responsible for their anticonvulsant activity.

While direct studies on 2-Methyl-1-phenylquinazolin-4(1H)-one are limited, the interactions of the broader quinazolinone scaffold have been explored against various cancer-related proteins. For example, docking of 2-thioxoquinazolin-4(1H)-one derivatives against breast cancer protein (PDB ID: 1JNX), liver cancer protein (PDB ID: 2H80), and colon cancer protein (PDB ID: 4UYA) has been performed to assess their potential anticancer activities. ijcce.ac.ir

Prediction of Pharmacological Target Binding

Computational approaches are increasingly used to predict the pharmacological targets of novel compounds. For the quinazolinone scaffold, various targets have been predicted and investigated. For instance, a study on N-Methyl-2,3-disubstituted quinazolin-4-ones predicted their binding to P38 alpha kinase and ACVR1 (ALK2) kinase, both of which are implicated in cancer. ijlpr.com The docking scores from these predictions provide a quantitative estimate of the binding affinity.

Another study computationally identified the N-methyl-d-aspartate (NMDA) receptor as a target for a series of novel quinazolinone derivatives. nih.gov This prediction was subsequently used to guide the synthesis and biological evaluation of these compounds for their antiepileptic effects. Furthermore, quinazolinone derivatives have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov

The following table summarizes the predicted binding affinities of some quinazolinone derivatives against various protein targets.

| Compound Class | Target Protein | PDB ID | Predicted Binding Score (kcal/mol) |

| N-Methyl-2,3-disubstituted Quinazolin-4-ones | ACVR1 (ALK2) kinase | 6GI6 | -8.223 to -7.907 |

| N-Methyl-2,3-disubstituted Quinazolin-4-ones | P38 alpha kinase | 3GC7 | -7.19 to -6.698 |

| 2-thioxoquinazolin-4(1H)-one derivatives | Breast cancer protein | 1JNX | Not Specified |

| 2-thioxoquinazolin-4(1H)-one derivatives | Liver cancer protein | 2H80 | Not Specified |

| 2-thioxoquinazolin-4(1H)-one derivatives | Colon cancer protein | 4UYA | Not Specified |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of the ligand-receptor interactions and can be used to assess the stability of the complex over time.

Stability of Ligand-Receptor Complexes

MD simulations have been employed to study the stability of quinazolinone derivatives in complex with their target proteins. For example, 100 ns MD simulations were performed on 2,3-dihydroquinazolin-4(1H)-one derivatives bound to Leishmanial proteins, Pyridoxal (B1214274) Kinase and Trypanothione (B104310) Reductase. mdpi.com The root-mean-square deviation (RMSD) of the protein's alpha-carbons (Cα) is a key metric to assess the stability of the complex. In one such simulation, the ligand-protein complex reached equilibrium after 60 ns, with fluctuations in the RMSD indicating ligand interactions with the protein receptor. mdpi.com

Conformational Analysis

The conformational flexibility of the quinazolinone scaffold and its substituents plays a crucial role in its biological activity. X-ray crystallography and theoretical calculations have been used to study the conformations of related heterocyclic systems like quinolinones. scielo.br For some quinazolinone derivatives, the crystal structure has revealed the presence of alternative conformations, indicating significant rotational freedom of substituents in solution. nih.gov In the case of 2-Methyl-2-phenyl-1,2-dihydroquinazolin-4(3H)-one, the six-membered 1,3-diaza ring adopts an envelope conformation. nih.gov The two phenyl planes in this molecule are nearly perpendicular to each other, with a dihedral angle of 85.53 (5)°. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can provide insights into a molecule's reactivity, stability, and potential for intermolecular interactions.

For quinazoline (B50416) derivatives, DFT has been used to calculate a series of quantum chemical properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), dipole moment (μ), hardness (η), and softness (σ). physchemres.org These parameters are useful in understanding the electronic structure and reactivity of the molecules. For instance, the HOMO and LUMO energies of quinolinone derivatives have been calculated to assess their kinetic stability and resistance to charge transfer. scielo.br

The table below presents some calculated quantum chemical parameters for a series of quinazoline derivatives investigated as corrosion inhibitors. physchemres.org

| Parameter | 3-allyl-2-(propylthio) quinazolin-4(3H)-one (APQ) | 3-allyl-2-(allylthio) quinazolin-4(3H)-one (AAQ) | 3-allyl-2-(Prop-2-yn-1-ylthio) Quinazolin-4(3H)-one (AYQ) |

| EHOMO (eV) | -6.012 | -6.045 | -6.111 |

| ELUMO (eV) | -1.132 | -1.123 | -1.112 |

| Energy gap (ΔE) (eV) | 4.88 | 4.922 | 4.999 |

| Dipole moment (μ) (Debye) | 2.593 | 2.536 | 2.825 |

| Hardness (η) | 2.44 | 2.461 | 2.499 |

| Softness (σ) | 0.409 | 0.406 | 0.4 |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. jmchemsci.commdpi.com Applications of DFT, particularly using the B3LYP level of theory with basis sets like 6-311++G**, have been employed to perform full geometry optimization of quinazolinone derivatives without imposing any constraints. crystalpen.in These calculations provide a comprehensive description of the molecular geometry and vibrations. crystalpen.in

Studies on related quinazolinone structures reveal that the quinazolinone ring is typically planar. crystalpen.in DFT calculations are also used to analyze electronic properties through Natural Bond Orbital (NBO) and charge analysis, offering a deeper understanding of the molecule's electronic landscape. crystalpen.in Furthermore, DFT has been utilized to map out the energy profiles for the synthesis of 2-phenylquinazolin-4(3H)-one, providing critical information about the reaction mechanism. researchgate.net

Semi-Empirical Methods (e.g., PM3)

Semi-empirical methods, such as Parametric Method 3 (PM3), offer a computationally less intensive alternative to ab initio methods like DFT. wikipedia.orgucsb.edu PM3 is based on the Neglect of Differential Diatomic Overlap (NDDO) integral approximation and uses the same formalism as the AM1 method, but differs in its parameterization, where values are treated as optimizable. wikipedia.orgnih.gov This method is particularly useful for rapid estimation of molecular properties for large molecules and has been applied to explore the electronic structure and stability of various compounds. ucsb.eduresearchgate.net While PM3 has known deficiencies, such as an inaccurate description of hydrogen bonds and intermolecular interactions, it remains a valuable tool for preliminary computational modeling and for studying trends in reactivity or properties within a series of similar compounds. ucsb.edu

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. wikipedia.orgirjweb.com A small energy gap implies low kinetic stability and high chemical reactivity, as it indicates that charge transfer can easily occur within the molecule. crystalpen.inirjweb.com Conversely, a large HOMO-LUMO gap suggests high stability. irjweb.com For quinazolinone derivatives, the analysis of these frontier orbitals helps to explain the charge transfer interactions that contribute to their properties. crystalpen.in

Prediction of Electronic Properties and Reactivity Sites

Computational methods are widely used to predict the electronic properties and reactive sites of molecules. jmchemsci.commdpi.com From the calculated HOMO and LUMO energies, several global reactivity parameters can be determined, including electronegativity (χ), chemical hardness (η), and softness (S). edu.krd High electronegativity indicates a greater ability to attract electrons, while chemical hardness provides insight into the molecule's stability; harder molecules are generally less reactive. irjweb.comedu.krd

Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, are another powerful tool for identifying reactive sites. These maps illustrate the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical attack.

| Parameter | Definition | Significance in Reactivity |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Smaller gap implies higher reactivity and lower kinetic stability. irjweb.com |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the ability to attract electrons. edu.krd |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Indicates resistance to change in electron distribution; higher value means lower reactivity. irjweb.com |

Computational Analysis of Reaction Mechanisms

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of quinazolinone derivatives. researchgate.netresearchgate.net By modeling the reaction pathways, researchers can identify intermediates, transition states, and determine the energetic feasibility of a proposed mechanism.

Transition State Theory

Transition State Theory provides a framework for understanding reaction rates. It postulates that reactants pass through a high-energy transition state before forming products. The Eyring equation, derived from this theory, relates the rate of a reaction to the free energy of activation (ΔG‡). pku.edu.cn Computational methods are used to locate the geometry of these transition states on the potential energy surface and calculate their energies. This information is vital for understanding the kinetics of a reaction, such as the hydrolysis of related quinazolinone Schiff bases. researchgate.net

Thermodynamic and Kinetic Evaluations of Synthesis Reactions

Computational chemistry provides a powerful lens for understanding the intricacies of chemical reactions, offering insights into their feasibility, spontaneity, and rates. For the synthesis of this compound, a comprehensive evaluation of the thermodynamics and kinetics of its formation reactions would involve the calculation of several key parameters.

Thermodynamic analysis focuses on the energy differences between reactants, transition states, and products. Key parameters include:

Gibbs Free Energy of Activation (ΔG‡): This represents the energy barrier that must be overcome for a reaction to proceed. A lower ΔG‡ indicates a faster reaction rate.

Enthalpy of Activation (ΔH‡): This is the change in heat content in going from the reactants to the transition state.

Entropy of Activation (ΔS‡): This parameter reflects the change in disorder from the reactants to the transition state.

Kinetic evaluations, on the other hand, are concerned with the rate at which a reaction occurs and are directly related to the activation energy.

In the absence of specific data, a hypothetical data table for a proposed synthesis reaction is presented below for illustrative purposes. The values are not based on experimental or computational results for this compound and should be considered exemplary.

Hypothetical Thermodynamic and Kinetic Data for a Synthesis Reaction

| Parameter | Value | Unit |

|---|---|---|

| Gibbs Free Energy of Activation (ΔG‡) | Value Not Available | kcal/mol |

| Enthalpy of Activation (ΔH‡) | Value Not Available | kcal/mol |

| Entropy of Activation (ΔS‡) | Value Not Available | cal/mol·K |

Bond Evolution Theory (BET) for Reaction Pathways

Bond Evolution Theory (BET) is a sophisticated computational method used to elucidate the detailed mechanism of a chemical reaction by tracking the changes in electron density and bond formation/breaking throughout the reaction pathway. This analysis provides a deeper understanding of the sequence of events at a molecular level, including the identification of key transition states and intermediates.

The application of BET to the synthesis of this compound would involve a detailed quantum chemical calculation of the reaction coordinate. This would allow for the visualization and analysis of the electronic rearrangements that occur as the reactants are converted into the final product. Key insights that could be gained from a BET analysis include:

Identification of bond-forming and bond-breaking events: BET can pinpoint the exact points along the reaction pathway where specific bonds are formed or broken.

Characterization of transition states: The theory provides a detailed electronic picture of the transition state, helping to understand its stability and the nature of the energy barrier.

Visualization of electron density changes: BET allows for the mapping of electron density flow, revealing the nucleophilic and electrophilic interactions that drive the reaction.

Despite the power of this analytical tool, a review of the available scientific literature did not reveal any studies that have specifically applied Bond Evolution Theory to elucidate the reaction pathways for the synthesis of this compound. Therefore, a detailed description of the bond evolution for its synthesis reactions is not possible at this time.

Structure Activity Relationships Sar of 2 Methyl 1 Phenylquinazolin 4 1h One and Its Derivatives

Impact of Substituents on Biological Activity

The biological profile of quinazolinone derivatives is significantly influenced by the nature and position of various substituents on the heterocyclic ring system. mdpi.comnih.gov Research has demonstrated that modifications at positions 2, 3, 6, and 8 of the quinazolinone ring, as well as on the N1-phenyl moiety, can profoundly alter their pharmacological effects, which include antimicrobial, cytotoxic, and anti-inflammatory activities. nih.govnih.gov

Influence of Position 2 and 3 Substitutions on Quinazolinone Activity

Substitutions at the 2nd and 3rd positions of the quinazolinone scaffold are pivotal in defining the biological activity of these compounds. mdpi.com The presence of a methyl or thiol group at the C-2 position, in conjunction with a substituted aromatic ring at the N-3 position, has been identified as essential for enhancing antimicrobial properties. nih.gov

| Position 2 Substituent | Position 3 Substituent | Observed Biological Activity |

| Methyl, Amine, Thiol | Substituted Aromatic Ring | Essential for antimicrobial activity nih.gov |

| Imidazole, Triazole, Thiazole (B1198619) | Varied | Potential antibacterial and antifungal effects mdpi.com |

| Alkyl groups | Varied | Stronger interactions with protein-ligand complexes nih.gov |

| Phenyl | 2-chlorophenyl | Potent GABAA Receptor Positive Allosteric Modulator researchgate.net |

Effects of Substitutions at Positions 6 and 8 on Quinazolinone Ring

The benzene (B151609) ring portion of the quinazolinone nucleus, specifically positions 6 and 8, serves as another critical area for structural modification to enhance biological activity. mdpi.com The introduction of halogen atoms, such as iodine, at positions 6 and 8 has been shown to significantly improve the antibacterial activity of quinazolinone derivatives. nih.gov

Recent studies have also highlighted the importance of substitutions at the C-8 position for improving the potency of tankyrase inhibitors, which are relevant in cancer therapy. biorxiv.orgbiorxiv.org A variety of substituents with different physicochemical and electronic properties can be accommodated at this position, leading to enhanced affinity and selectivity for their biological targets. biorxiv.orgbiorxiv.org For example, nitro and diol substituents at C-8 have been shown to engage in new interactions with the TNKS2 enzyme, leading to potent inhibition. biorxiv.org

| Position | Substituent | Effect on Biological Activity |

| 6 and 8 | Halogen (e.g., Iodine) | Significantly improved antibacterial activity nih.gov |

| 6 | Iodo-group | Detrimental to antimicrobial activity nih.gov |

| 8 | Nitro, Diol | Improved affinity and selectivity for TNKS2 inhibition biorxiv.org |

| 6 | Electron-rich groups | Promotes anti-cancer and anti-microbial activities nih.gov |

Physicochemical Properties Correlating with Biological Response

The biological activity of 2-methyl-1-phenylquinazolin-4(1H)-one derivatives is not solely dependent on their structural features but is also intrinsically linked to their physicochemical properties. These properties govern the absorption, distribution, metabolism, and excretion (ADME) of the compounds, as well as their ability to interact with their intended biological targets.

Role of Hydrogen Bond Donors and Acceptors

Hydrogen bonding is a critical factor in the interaction between a drug molecule and its biological target. researchgate.net The presence and arrangement of hydrogen bond donors (HBDs) and acceptors (HBAs) within the quinazolinone scaffold and its substituents can significantly influence binding affinity and specificity. researchgate.netnih.gov

The carbonyl group at position 4 of the quinazolinone ring is a prominent hydrogen bond acceptor. nih.gov Substituents introduced at various positions can either add more hydrogen bond donors (e.g., -NH2, -OH groups) or acceptors (e.g., nitro groups, additional carbonyls). The balance between HBDs and HBAs can impact properties like solubility and permeability. chemrxiv.org For instance, an excessive number of hydrogen bond donors can lead to poor permeability and bioavailability. chemrxiv.org The strategic placement of these functional groups is therefore crucial in designing quinazolinone derivatives with favorable pharmacokinetic profiles and potent biological activity.

| Functional Group | Role | Potential Impact on Biological Activity |

| Carbonyl (C=O) at position 4 | Hydrogen Bond Acceptor | Forms key interactions with biological targets nih.gov |

| Amino (-NH2) group | Hydrogen Bond Donor | Can enhance binding affinity nih.gov |

| Hydroxyl (-OH) group | Hydrogen Bond Donor/Acceptor | Can participate in hydrogen bonding chemrxiv.org |

| Nitro (-NO2) group | Hydrogen Bond Acceptor | Can influence electronic properties and binding biorxiv.org |

Biological Activities and Pharmacological Targets

Comprehensive Spectrum of Reported Biological Activities for Quinazolinone Derivatives

The quinazolinone scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. nih.govresearchgate.net This versatility has led to extensive research into its derivatives for various therapeutic applications. encyclopedia.pubresearchgate.net The biological potential of these compounds is significantly influenced by the nature and position of substituents on the quinazoline (B50416) ring system. nih.gov Marketed drugs containing the quinazolinone moiety underscore its therapeutic importance. mdpi.com The diverse biological activities attributed to quinazolinone derivatives include antimicrobial, anticancer, anti-inflammatory, analgesic, and antiviral effects. nih.govencyclopedia.pubmdpi.commdpi.com

Quinazolinone derivatives have emerged as a promising class of inhibitors targeting the Hepatitis C virus (HCV). nih.gov The HCV NS5B polymerase, an RNA-dependent RNA polymerase (RdRp) crucial for viral replication, is a key target for these compounds. nih.gov Since there is no functional equivalent of NS5B in mammalian cells, it represents a valuable target for developing selective antiviral agents. nih.gov

Research has led to the synthesis of novel 1-substituted phenyl-4(1H)-quinazolinone and 2-methyl-1-substituted phenyl-4(1H)-quinazolinone derivatives, which have been evaluated for their anti-HCV activity in subgenomic replicon assays. nih.gov In one study, a specific 6-aminoquinazolinone derivative, compound 11a , demonstrated significant activity against HCV genotype 1b, with a half-maximal effective concentration (EC₅₀) of 0.984 µM. nih.gov Another compound, 11b , also showed notable activity with an EC₅₀ of 1.38 µM. nih.gov Both compounds exhibited high selectivity indices, suggesting they are strong candidates for further development. nih.gov

Other studies have focused on different HCV targets. A series of benzo[g]quinazolines and their quinazoline analogues were evaluated for their ability to inhibit the HCV-NS3/4A protease, another enzyme essential for the viral life cycle. rsc.org Several of these compounds displayed inhibitory activity in the micromolar range. rsc.org Additionally, quinazolin-4-amine–coumarin conjugates have been synthesized and tested, with some showing inhibitory effects against HCV. researchgate.netmedchemexpress.cn The development of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives has also yielded compounds with anti-HCV activity, potentially acting as metal ion chelators that target the NS5B protein. nih.gov

| Compound | Target | Activity (EC₅₀/IC₅₀) | Assay/Model | Reference |

|---|---|---|---|---|

| Compound 11a (a 6-aminoquinazolinone derivative) | HCV NS5B Polymerase | 0.984 µM (EC₅₀) | HCV GT1b subgenomic replicon assay | nih.gov |

| Compound 11b (a 6-aminoquinazolinone derivative) | HCV NS5B Polymerase | 1.38 µM (EC₅₀) | HCV GT1b subgenomic replicon assay | nih.gov |

| Benzo[g]quinazoline derivative 2 | HCV-NS3/4A Protease | 6.41 µM (IC₅₀) | In vitro enzyme assay | rsc.org |

| Quinazolin-4-amine–coumarin conjugate | HCV | 16.6 µM (EC₅₀) | Virus-cell-based assay | researchgate.netmedchemexpress.cn |

| 3-Hydroxyquinazoline-2,4(1H,3H)-dione derivative 21t | HCV (potentially NS5B) | 2.0 µM (EC₅₀) | HCV 1b replicon model | nih.gov |

Quinazolinone derivatives are recognized for their significant antimicrobial properties, demonstrating effectiveness against a range of bacteria and fungi. nih.govnih.gov

Antibacterial Activity These compounds have shown activity against both Gram-positive and Gram-negative bacteria. biomedpharmajournal.orgfrontiersin.org Studies indicate that quinazolinone derivatives can be particularly potent against Gram-positive strains like Staphylococcus aureus and Streptococcus pneumoniae. nih.goveco-vector.com The mechanism of action for some derivatives involves the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov Structure-activity relationship (SAR) studies have revealed that substitutions at positions 2 and 3 of the quinazolinone ring are critical for antibacterial activity. nih.gov The presence of a substituted aromatic ring at position 3 and certain groups like methyl or thiol at position 2 are often essential. nih.gov Furthermore, the introduction of halogen atoms, such as chlorine or bromine, at positions 6 and 8 can enhance antimicrobial effects. nih.gov For instance, one study synthesized a series of 2-phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one derivatives and found that replacing a benzene (B151609) ring with a heteryl group significantly increased antibacterial activity against tested pathogens. frontiersin.org

Antifungal Activity Quinazolinone derivatives also exhibit a broad spectrum of antifungal activity against various pathogenic fungi, including phytopathogenic fungi that affect crops. acs.orgresearchgate.netmdpi.com Research has shown that certain derivatives are effective against species such as Candida albicans and Aspergillus niger. nih.gov In one study, newly synthesized quinazolinone compounds demonstrated significant antifungal activity against seven different phytopathogenic fungi. researchgate.netmdpi.com For example, compound 6c from a synthesized series showed high bioactivity against Sclerotinia sclerotiorum and Pellicularia sasakii, with IC₅₀ values of 2.46 µg/mL and 2.94 µg/mL, respectively. acs.org The mechanism for this activity was linked to the induction of abnormal mycelia and damage to the fungal cell membrane. acs.org Another study highlighted a derivative, N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide, which showed strong antifungal activity against Fusarium moniliforme. mdpi.com

| Compound/Derivative Class | Activity Type | Target Organisms | Key Findings | Reference |

|---|---|---|---|---|

| 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one | Antibacterial | Gram-positive and Gram-negative bacteria | Superior activity among synthesized compounds; heteryl group substitution enhances effect. | frontiersin.org |

| Naphthyl-substituted quinazolin-4(3H)-one | Antibacterial | Staphylococcus aureus, Streptococcus pneumoniae | Exhibited a bacteriostatic effect against both pathogens. | eco-vector.com |

| Compound 6c | Antifungal | Sclerotinia sclerotiorum, Pellicularia sasakii | IC₅₀ of 2.46 µg/mL and 2.94 µg/mL, respectively; caused mycelial abnormalities. | acs.org |

| N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide | Antifungal | Fusarium moniliforme | Showed strong activity compared to the standard drug griseofulvin. | mdpi.com |

| Fused pyrolo-quinazolinone derivatives | Antifungal | Candida albicans, Aspergillus niger | Good activity at concentrations of 32 or 64 μg/ml. | nih.gov |

The quinazolinone scaffold is a cornerstone in the development of anticancer agents, with several derivatives already approved for clinical use, such as gefitinib (B1684475) and erlotinib. mdpi.comnih.gov These compounds exert their effects through various mechanisms, targeting key proteins and pathways involved in cancer cell proliferation and survival. nih.govnih.gov

Quinazolinone derivatives have demonstrated cytotoxic effects against a wide array of cancer cell lines, including those from breast, lung, cervical, and liver cancers. mdpi.comnih.govresearchgate.net One of the primary mechanisms of action is the inhibition of protein kinases, which are crucial for cell signaling pathways that control cell growth and division. nih.gov For example, some derivatives act as inhibitors of enzymes like dihydrofolate reductase and topoisomerase I. nih.gov

Research has shown that specific structural modifications can significantly enhance cytotoxic activity. nih.gov For instance, a benzimidazole-quinazolinone derivative was found to target RAF kinase, leading to G2/M phase cell cycle arrest and apoptosis in melanoma cells. mdpi.com Another study reported that a 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivative effectively inhibited the viability of oral squamous cell carcinoma cells by inducing mitotic arrest followed by apoptosis. mdpi.com A series of novel quinazolinone derivatives fused with imidazolone (B8795221) was synthesized, with one compound containing a methoxy (B1213986) group showing threefold more potent activity against the MCF-7 breast cancer cell line than the standard drug cisplatin (B142131). nih.gov The presence of a p-Cl-phenyl moiety has also been shown to significantly increase anticancer activity against HCT116 and MCF-7 cell lines. nih.gov

| Compound/Derivative Class | Target Cancer Cell Line(s) | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| Benzimidazole-quinazolinone derivative (108) | A-375 melanoma | RAF kinase inhibition, G2/M arrest, apoptosis induction | Identified as a promising therapeutic agent for melanoma. | mdpi.com |

| 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone (112) | Oral squamous cell carcinoma | G2/M arrest, mitotic arrest, apoptosis | Significantly inhibited cancer cell viability. | mdpi.com |

| Quinazolinone-imidazolone hybrid (Compound 44) | MCF-7 (breast), HepG2 (liver) | Cytotoxicity | Threefold more potent than cisplatin against MCF-7. | nih.gov |

| Quinazolinone derivative (13e) | SKLU-1, MCF-7, HepG-2 | Cytotoxicity | Exhibited significant cytotoxic effect with IC₅₀ values of 9.48, 20.39, and 18.04 µg/mL, respectively. | researchgate.net |

| 2-(furan-2-yl)-4-oxoquinazolin-3-phenyl derivatives with p-Cl-phenyl moiety | HCT116, MCF-7 | Cytotoxicity | The p-Cl-phenyl group significantly increased anticancer activity. | nih.gov |

Quinazolinone derivatives have been extensively investigated for their anti-inflammatory properties. mdpi.comfabad.org.trnih.gov Inflammation is a complex biological response, and these compounds have been shown to interfere with various pathways involved in this process. fabad.org.tr One of the key mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a central mediator of inflammation and pain. nih.gov

A study on 2,3-disubstituted 4(3H)-quinazolinone derivatives identified several compounds with potent in vivo anti-inflammatory activity, comparable to standard drugs like diclofenac (B195802) sodium and celecoxib (B62257). nih.gov Certain derivatives demonstrated effective and selective inhibition of the COX-2 enzyme. nih.gov Another research effort synthesized novel quinazolinone derivatives linked through aniline (B41778) derivatives and evaluated them using a carrageenan-induced paw edema model. fabad.org.tr The results indicated that compounds with 2-methyl and 2,4-dinitro substitutions on the aromatic ring at the 3-position were favorable for anti-inflammatory activity, with some showing significant reduction in edema. fabad.org.tr Furthermore, quinazolinone derivatives conjugated with ibuprofen (B1674241) have been designed as selective COX-2 inhibitors, with some showing anti-inflammatory activity in vivo similar to celecoxib. nih.gov The anti-inflammatory effects of certain quinazolinone derivatives have also been attributed to their ability to suppress pro-inflammatory mediators like nitric oxide synthase-II (NOS-II) and TNF-α. nih.gov

The analgesic, or pain-relieving, potential of quinazolinone derivatives is often linked to their anti-inflammatory properties, particularly through the inhibition of prostaglandin (B15479496) synthesis via the COX pathway. mdpi.comhilarispublisher.com Numerous studies have synthesized and evaluated various series of these compounds for their ability to alleviate pain.

A series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones demonstrated potent analgesic properties. nih.gov Similarly, research on 2,3,6-trisubstituted quinazolinones identified them as potent analgesic and COX-2 inhibitors. mdpi.com The analgesic activity of 2-amino-substituted 3-(4-methoxyphenyl) quinazolinones was also evaluated, with one derivative containing an ethylpropylidene group showing 73% analgesic activity at 2 hours. mdpi.com Another study focused on 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl) acetamides and found that compounds with small aliphatic groups (like methyl or ethyl) exhibited the most potent analgesic activity, even moderately surpassing the reference standard, diclofenac sodium. hilarispublisher.com Quinazolinones conjugated with moieties like ibuprofen have also been developed, with some showing improved analgesic activity and the ability to completely abolish pain responses in preclinical models. nih.gov

| Compound/Derivative Class | Activity | Mechanism/Model | Key Findings | Reference |

|---|---|---|---|---|

| 2,3-disubstituted 4(3H)-quinazolinones (Compounds 5, 8, 13) | Anti-inflammatory, Analgesic | Selective COX-2 inhibition | Potent activities, with ED₅₀ values of 50.3–112.1 mg/kg for inflammation and 12.3–111.3 mg/kg for analgesia. | nih.gov |

| Quinazolinone-ibuprofen conjugate (13b) | Anti-inflammatory, Analgesic | COX-2 inhibition | Similar anti-inflammatory activity to celecoxib and completely abolished pain response. | nih.gov |

| 2-amino-substituted 3-(4-methoxyphenyl) quinazolinone | Analgesic | In vivo pain models | Derivative with ethylpropylidene group yielded 73% analgesic activity. | mdpi.com |

| 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl) acetamides | Analgesic | In vivo pain models | Compounds with aliphatic groups showed more potent activity than diclofenac sodium. | hilarispublisher.com |

| Quinazolinone derivative with 2,4-dinitro substitution (QA-6) | Anti-inflammatory | Carrageenan-induced rat paw edema | Showed significant activity with 81.03% reduction of inflammation. | fabad.org.tr |

Quinazolinone derivatives have shown promise as therapeutic agents against trypanosomes, the protozoan parasites responsible for diseases like African sleeping sickness (Trypanosoma brucei) and Chagas disease (Trypanosoma cruzi). nih.govuantwerpen.be Very few studies have been conducted on the antitrypanosomal activity of this class of compounds. researchgate.net

One approach has been to design quinazolinone-based compounds as antifolate agents that inhibit enzymes like dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1), which are vital for the parasite's survival. nih.gov A series of 2-arylquinazolin-4-(5-nitrofurfurylidene)hydrazones were developed that act through a multi-pronged mechanism. nih.gov These compounds not only have antifolate activity derived from the quinazoline core but can also promote oxidative stress within the parasite due to the 5-nitrofuryl-hydrazinyl moiety. nih.gov

Another study reported the synthesis of 2-aroyl quinazolinones and evaluated their efficacy against T. brucei, T. b. rhodesiense, T. cruzi, and Leishmania infantum. uantwerpen.be Several of these compounds inhibited parasite growth, with one derivative, KJ10 , exhibiting an IC₅₀ value of 1.1 µM against T. b. rhodesiense. uantwerpen.be Additionally, tryptanthrin (B1681603) (indolo[2,1-b]quinazoline-6,12-dione) and its analogues have been identified as potent chemotherapeutic agents against T. b. brucei. researchgate.net The 8-nitro derivative of tryptanthrin, in particular, showed an EC₅₀ of 0.82 µM. researchgate.net

Antioxidant Properties

Derivatives of the quinazolin-4(3H)-one scaffold have been investigated for their ability to counteract oxidative stress by scavenging free radicals. The antioxidant capacity of these compounds is often evaluated using standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govmdpi.com

Research indicates that the antioxidant activity of 2-substituted quinazolin-4(3H)-ones is significantly influenced by the nature and position of substituents on the phenyl ring. For a 2-phenylquinazolin-4(3H)-one derivative to exhibit notable antioxidant activity, the presence of at least one hydroxyl group, in addition to a methoxy group or a second hydroxyl group on the phenyl ring, is often required. nih.gov Specifically, derivatives with two hydroxyl groups in the ortho position on the phenyl ring have demonstrated potent antioxidant and metal-chelating properties. nih.gov The introduction of an ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent has also been shown to enhance antioxidant activity. nih.gov

Studies on various heterocyclic quinazolin-4-one derivatives have demonstrated their capacity to interact with and neutralize the DPPH radical, with the activity being attributed to their ability to donate a hydrogen radical or to delocalize electrons. sapub.org The change in color of the DPPH solution from purple to yellow upon interaction with these compounds provides a visual indication of their radical scavenging potential. sapub.org While the general class of quinazolinones shows promise, specific quantitative antioxidant data for 2-Methyl-1-phenylquinazolin-4(1H)-one is not extensively detailed in the reviewed literature.

Table 1: Antioxidant Activity of Selected Quinazolinone Derivatives

| Compound | Assay | Activity/Result |

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH, ABTS, TEAC-CUPRAC | Potent antioxidant with metal-chelating properties nih.gov |

| Quinazolinone-vanillin derivatives | DPPH, Nitric Oxide Scavenging | Effective antioxidant activity, with some derivatives showing excellent scavenging capacity sapub.org |

Anti-Leishmanial Activity

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health concern, necessitating the development of new therapeutic agents. mdpi.com The quinazolinone scaffold has emerged as a promising framework for the design of novel anti-leishmanial drugs. mdpi.comnih.govnih.gov

Several studies have reported the synthesis and in vitro evaluation of 2,3-disubstituted-4(3H)-quinazolinone derivatives against various Leishmania species, particularly Leishmania donovani, the causative agent of visceral leishmaniasis. nih.govnih.gov These investigations have revealed that certain derivatives exhibit potent anti-leishmanial activity, with some compounds demonstrating significantly lower 50% inhibitory concentrations (IC50) than the standard reference drug, miltefosine (B1683995). nih.govnih.gov

For instance, a series of 3-aryl-2-styryl substituted-4(3H)-quinazolinones were synthesized and tested for their in vitro activity against a Leishmania donovani strain. One of the derivatives, (E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one, displayed remarkable potency with an IC50 value of 0.0212 µg/mL, making it substantially more active than both amphotericin B deoxycholate (IC50 = 0.0460 µg/mL) and miltefosine (IC50 = 3.1911 µg/mL). nih.gov Another study on 2,3-disubstituted-4(3H)-quinazolinones reported that (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone was the most active compound, with an IC50 of 0.0128 μg/ml against L. donovani. nih.govresearchgate.net

Furthermore, 2,3-dihydroquinazolin-4(1H)-one derivatives have also been identified as a new class of anti-leishmanial agents. In silico and in vitro studies of compounds such as 6,8-dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones and 2-(4-chloro-3-nitro-phenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one have shown promising results, with the latter exhibiting an IC50 of 0.05 µg/mL. mdpi.com

Table 2: Anti-Leishmanial Activity of Selected Quinazolinone Derivatives against Leishmania donovani

| Compound | IC50 (µg/mL) | Reference Drug (IC50 in µg/mL) |

| (E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one | 0.0212 nih.gov | Miltefosine (3.1911), Amphotericin B (0.0460) nih.gov |

| (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone | 0.0128 nih.govresearchgate.net | Miltefosine (3.1911), Amphotericin B (0.0460) nih.govresearchgate.net |

| 2-(4-chloro-3-nitro-phenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one | 0.05 mdpi.com | Not specified in the same study |

Anti-Histaminic Activity

Histamine H1 receptor antagonists are crucial in the management of allergic reactions. Research into novel anti-histaminic agents has explored the potential of the quinazolinone nucleus. Studies have been conducted to evaluate the in vivo H1-antihistaminic activity of various quinazolinone derivatives, often using guinea pigs as an animal model to assess protection against histamine-induced bronchospasm. scispace.comresearchgate.net

In these experiments, the test compounds are administered to the animals, which are then exposed to histamine. The ability of the compounds to prevent or reduce the severity of bronchospasm is a measure of their anti-histaminic efficacy. Several 1,2,4-triazolo[1,5-a]quinazolines have demonstrated promising activity in this model. scispace.com For instance, certain compounds from this series were identified as highly active against histamine-induced bronchospasm in isolated guinea pig tracheal rings. scispace.com

One study highlighted that a specific derivative, 1-methyl-4-benzyl-4H- sapub.orgscispace.comnih.govtriazolo[4,3-a]quinazolin-5-one, was more potent than the standard reference drug, chlorpheniramine (B86927) maleate (B1232345), offering 76% protection compared to 71% for the standard. researchgate.net This indicates the potential of the quinazolinone scaffold in the development of new H1-antihistamines.

Table 3: H1-Antihistaminic Activity of a Quinazolinone Derivative

| Compound | Activity Metric | Result | Reference Standard (Result) |

| 1-methyl-4-benzyl-4H- sapub.orgscispace.comnih.govtriazolo[4,3-a]quinazolin-5-one | Percent protection against histamine-induced bronchospasm | 76% researchgate.net | Chlorpheniramine maleate (71%) researchgate.net |

Photosynthesis-Inhibiting and Antialgal Activity

The potential for quinazolinone derivatives to interfere with photosynthetic processes and inhibit algal growth has been an area of scientific inquiry. While extensive data specifically for this compound is limited in the available literature, the broader class of quinoline (B57606) derivatives, which share structural similarities, has been studied for these properties. For example, certain quinoline derivatives have been shown to inhibit the growth of the green alga Chlorella vulgaris. This inhibition is thought to be linked to the disruption of photosynthetic electron transport. The specific mechanisms and structure-activity relationships for quinazolinones in this context require further investigation.

Identification of Specific Pharmacological Targets

To understand the mechanisms underlying the biological activities of this compound and its analogs, researchers have sought to identify their specific molecular targets. These investigations have primarily focused on enzyme inhibition and interactions with DNA.

Enzyme Inhibition (e.g., HCV NS5B Polymerase, Pyridoxal (B1214274) Kinase, Trypanothione (B104310) Reductase, COX-II)

The quinazolinone scaffold has been identified as a versatile inhibitor of several key enzymes implicated in various diseases.

HCV NS5B Polymerase: The RNA-dependent RNA polymerase (RdRp) of the Hepatitis C virus, NS5B, is a critical enzyme for viral replication and a prime target for antiviral drug development. nih.gov A series of 1-substituted phenyl-4(1H)-quinazolinone and 2-methyl-1-substituted phenyl-4(1H)-quinazolinone derivatives have been synthesized and evaluated for their inhibitory activity against HCV. nih.gov In subgenomic replicon assays, certain derivatives demonstrated potent activity against HCV genotype 1b, with one compound exhibiting a 50% effective concentration (EC50) of 0.984 µM. nih.gov

Pyridoxal Kinase and Trypanothione Reductase: In the context of anti-leishmanial activity, molecular docking studies have implicated pyridoxal kinase and trypanothione reductase as potential targets for quinazolinone derivatives. mdpi.com These enzymes are crucial for the survival of the Leishmania parasite. Derivatives of 2,3-dihydroquinazolin-4(1H)-one have shown strong binding affinity to both enzymes in computational models. mdpi.com Trypanothione reductase, in particular, is a well-established target for anti-leishmanial drug discovery due to its central role in the parasite's redox metabolism. nih.govplos.org

COX-II: Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects. nih.gov Several 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives containing a para-sulfonamide group have been synthesized and evaluated for their COX-2 inhibitory activity. nih.gov One such derivative, 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide, showed a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM. nih.govresearchgate.net

Table 4: Enzyme Inhibitory Activity of Selected Quinazolinone Derivatives

| Enzyme Target | Compound Derivative | Activity Metric | Result |

| HCV NS5B Polymerase | 6-Amino-2-methyl-1-(substituted phenyl)quinazolin-4(1H)-one derivative | EC50 | 0.984 µM nih.gov |

| COX-II | 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide | % Inhibition at 20 µM | 47.1% nih.govresearchgate.net |

| Trypanothione Reductase | 1,2,4-triazine and quinazoline derivatives | - | Identified as inhibitors nih.gov |

DNA Interactions (e.g., DNA Cleavage Activity)

The interaction of small molecules with DNA can lead to various biological effects, including anticancer activity. The ability of quinazolinone derivatives to bind to and cleave DNA has been a subject of investigation. DNA cleavage studies are often performed using plasmid DNA, such as pBR322, to assess the ability of a compound to induce single-strand or double-strand breaks. nih.govnih.gov The conversion of supercoiled plasmid DNA (form I) to nicked circular (form II) and linear (form III) forms is indicative of DNA cleavage. While specific studies detailing the DNA cleavage activity of this compound are not prevalent in the reviewed literature, the broader class of compounds containing heterocyclic systems has been shown to possess DNA cleaving capabilities. For instance, certain Schiff base complexes have been demonstrated to cleave plasmid DNA without the need for external agents.

Tyrosine Kinase Inhibition

While the broader class of quinazolin-4(3H)-one derivatives is well-recognized for its potential as tyrosine kinase inhibitors, specific inhibitory data for this compound is not extensively detailed in the available research. nih.govresearchgate.net Compounds with the quinazolin-4(3H)-one core have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, with some derivatives showing potent inhibitory activity against multiple tyrosine protein kinases such as CDK2, HER2, EGFR, and VEGFR2. nih.gov For instance, certain quinazolin-4(3H)-one hydrazides have exhibited strong enzyme inhibitory activity against CDK2 with IC50 values in the sub-micromolar range. nih.gov However, specific IC50 values for the inhibitory activity of this compound against a panel of tyrosine kinases are not provided in the reviewed literature.

A2A Receptor Agonism